Cas no 2024897-19-4 (4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one)

4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one
- 2024897-19-4
- EN300-1681038
-
- Inchi: 1S/C10H15N3O2/c1-4-13-7(3)9(6(2)12-13)8-5-15-10(14)11-8/h8H,4-5H2,1-3H3,(H,11,14)
- InChI Key: KNHVTNHHHHYEFC-UHFFFAOYSA-N
- SMILES: O1C(NC(C1)C1C(C)=NN(CC)C=1C)=O
Computed Properties
- Exact Mass: 209.116426730g/mol
- Monoisotopic Mass: 209.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 56.2Ų
4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1681038-0.1g |
4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
2024897-19-4 | 0.1g |
$678.0 | 2023-09-20 | ||
Enamine | EN300-1681038-5g |
4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
2024897-19-4 | 5g |
$2235.0 | 2023-09-20 | ||
Enamine | EN300-1681038-0.05g |
4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
2024897-19-4 | 0.05g |
$647.0 | 2023-09-20 | ||
Enamine | EN300-1681038-2.5g |
4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
2024897-19-4 | 2.5g |
$1509.0 | 2023-09-20 | ||
Enamine | EN300-1681038-0.5g |
4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
2024897-19-4 | 0.5g |
$739.0 | 2023-09-20 | ||
Enamine | EN300-1681038-5.0g |
4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
2024897-19-4 | 5g |
$3935.0 | 2023-06-04 | ||
Enamine | EN300-1681038-10g |
4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
2024897-19-4 | 10g |
$3315.0 | 2023-09-20 | ||
Enamine | EN300-1681038-0.25g |
4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
2024897-19-4 | 0.25g |
$708.0 | 2023-09-20 | ||
Enamine | EN300-1681038-1.0g |
4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
2024897-19-4 | 1g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1681038-10.0g |
4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
2024897-19-4 | 10g |
$5837.0 | 2023-06-04 |
4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one Related Literature
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
Additional information on 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one
Research Brief on 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one (CAS: 2024897-19-4)
In recent years, the compound 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one (CAS: 2024897-19-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyrazole-oxazolidinone hybrid structure, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structural motif of this compound allows for diverse interactions with biological targets, making it a valuable scaffold for drug discovery and development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The compound exhibited selective COX-2 inhibition with an IC50 value of 0.8 μM, significantly outperforming traditional nonsteroidal anti-inflammatory drugs (NSAIDs) in preclinical models. These findings suggest its potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects.
In addition to its anti-inflammatory properties, research has also explored the antimicrobial potential of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacterial strains. The oxazolidinone moiety, a known pharmacophore in antibiotics like linezolid, contributes to its antibacterial activity by targeting bacterial protein synthesis. Molecular docking studies revealed strong interactions with the 50S ribosomal subunit, providing insights into its mechanism of action.
Another area of interest is the anticancer potential of 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one. Preliminary in vitro studies have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound appears to induce apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and DNA fragmentation. Ongoing research aims to optimize its pharmacokinetic properties and evaluate its efficacy in animal models.
The synthesis and structural optimization of 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one have also been a focus of recent investigations. Novel synthetic routes have been developed to improve yield and scalability, as reported in a 2023 Tetrahedron Letters publication. Furthermore, structure-activity relationship (SAR) studies have identified key modifications that enhance its biological activity while minimizing off-target effects. These advancements are critical for its progression into clinical trials.
In conclusion, 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one (CAS: 2024897-19-4) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its multifaceted biological activities, coupled with ongoing structural optimization efforts, position it as a potential candidate for therapeutic development. Future studies should focus on in vivo efficacy, safety profiling, and translational applications to fully realize its clinical potential.
2024897-19-4 (4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one) Related Products
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
